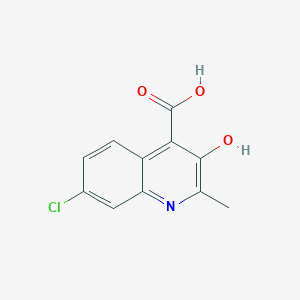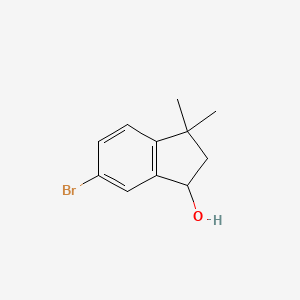
1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane is an organosilicon compound with the molecular formula C11H19ClSi2. This compound is characterized by the presence of a disilane core, which is substituted with a chlorine atom, four methyl groups, and a 4-methylphenyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane typically involves the reaction of chlorosilanes with organometallic reagents. One common method is the reaction of tetramethyldisilane with 4-methylphenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or lithium amides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Aplicaciones Científicas De Investigación
1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom serves as a leaving group, allowing for substitution reactions. The disilane core can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the electronic properties of the silicon atoms and the steric effects of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Similar structure but with two chlorine atoms.
1,1,3,3-Tetramethyldisiloxane: Contains an oxygen atom in place of the chlorine atom.
Hexamethyldisiloxane: Contains two silicon atoms bonded to three methyl groups each.
Uniqueness
1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
61211-98-1 |
|---|---|
Fórmula molecular |
C11H19ClSi2 |
Peso molecular |
242.89 g/mol |
Nombre IUPAC |
chloro-methyl-(4-methylphenyl)-trimethylsilylsilane |
InChI |
InChI=1S/C11H19ClSi2/c1-10-6-8-11(9-7-10)14(5,12)13(2,3)4/h6-9H,1-5H3 |
Clave InChI |
PMJLCLZVUVAJCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C)([Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)


![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)

![tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11869487.png)






